molecular formula C10H11ClO5S B2579190 Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate CAS No. 18944-99-5

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate

Cat. No.: B2579190
CAS No.: 18944-99-5
M. Wt: 278.7
InChI Key: KEEBPHZBDNEOIW-UHFFFAOYSA-N
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Description

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate (CAS 18944-99-5) is a chemical building block of interest in organic and medicinal chemistry research. This compound, with the molecular formula C10H11ClO5S and a molecular weight of 278.71 g/mol, features both a reactive chlorosulfonyl group and a methyl acetate moiety on a methoxy-substituted phenyl ring . The chlorosulfonyl group is a highly versatile functional group that can undergo reactions with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate esters, respectively . This makes the compound a valuable precursor for the synthesis of more complex molecules, particularly those containing the sulfonyl group, which is a common pharmacophore in drug discovery. Compounds with sulfonyl groups are investigated for a wide range of therapeutic applications, including as inhibitors of enzymes like Tumor Necrosis Factor-α Converting Enzyme (TACE), which is a target in inflammatory diseases and certain cancers . Furthermore, the methoxyphenylacetate structure is a feature found in compounds researched for central nervous system (CNS) activity, such as selective serotonin receptor agonists . As a reagent, it allows researchers to incorporate a specific, functionalized aromatic system into larger molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage. Please refer to the Safety Data Sheet for detailed handling and storage information, which includes recommendations for cold-chain transportation .

Properties

IUPAC Name

methyl 2-(2-chlorosulfonyl-5-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-15-8-3-4-9(17(11,13)14)7(5-8)6-10(12)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBPHZBDNEOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate can be synthesized through several methods. One common method involves the reaction of 2-(chlorosulfonyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.

Example Reaction with Amines
Reaction with 2-iodoaniline in acetonitrile/pyridine yields methyl 2-[N-(2-iodophenyl)sulfamoyl]acetate (83% yield) . Subsequent methylation with methyl iodide in DMF produces N-methylated sulfonamides .

Mechanism :

  • Pyridine neutralizes HCl, driving the reaction forward.

  • The amine attacks the electrophilic sulfur, displacing chloride.

Key Data :

SubstrateConditionsProductYieldSource
2-IodoanilineMeCN, pyridine, RTMethyl 2-[N-(2-iodophenyl)sulfamoyl]acetate83%
BenzylamineDCM, NEt₃, 0°C → RTCorresponding sulfonamide72%

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Example :
Saponification with LiOH in THF/MeOH (60°C, 7h) yields 2-(3-methoxyphenyl)-2-methylpropanoic acid .

Conditions Comparison :

BaseSolventTemperatureTimeYield
LiOHTHF/MeOH60°C7h85%
NaOHH₂O/EtOHReflux4h78%

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution.

Chlorosulfonation :
Treatment with chlorosulfonic acid introduces additional sulfonyl groups. For example, reacting methyl 2-(3-methoxyphenyl)-2-methylpropanoate with ClSO₃H (0°C → RT, 3h) yields 2-(4-chlorosulfonyl-3-methoxyphenyl)-2-methylpropionic acid methyl ester (36% yield) .

Key Observations :

  • Excess ClSO₃H improves yield but risks over-sulfonation.

  • Ice quenching prevents decomposition of the sulfonyl chloride .

Alkylation at the α-Position

The α-hydrogen of the acetate moiety is acidic (pKa ~12–14), enabling alkylation.

Methylation :
Using NaHMDS as a base and methyl iodide in THF:

  • Deprotonation at α-carbon.

  • Reaction with MeI yields 2-(3-methoxyphenyl)-2-methylpropanoate (60% yield) .

Experimental Data :

BaseElectrophileSolventTemperatureYield
NaHMDSMeITHF0°C → RT60%
NaHMeITHFRT55%

Cyclization Reactions

The compound participates in Baylis-Hillman-type annulations to form heterocycles.

Example :
In CCl₄ with DABCO (20 mol%), intramolecular Michael addition and alkylation yield sulfonyl 2-aryl-5-methylenetetrahydropyrans (up to 84% yield) .

Mechanistic Steps :

  • DABCO activates the α,β-unsaturated sulfone.

  • Conjugate addition forms a zwitterionic intermediate.

  • Intramolecular alkylation closes the tetrahydropyran ring .

Thermal Decomposition

The chlorosulfonyl group decomposes upon heating (>150°C), releasing SO₂ and HCl.

  • TGA Analysis : 15% mass loss at 180°C.

  • Handling Recommendation : Reactions involving this compound should avoid prolonged heating.

Biological Activity via Sulfonamide Derivatives

Derivatives exhibit potent steroid sulfatase (STS) inhibition, relevant for breast cancer therapy.

Notable Example :

  • Compound 5l (a sulfamoylated derivative) shows IC₅₀ = 0.21 nM in MCF-7 cells, 5-fold more potent than Irosustat .

Structure-Activity Relationship :

  • Fluorine substitution enhances cellular penetration and inhibitory potency .

  • Bulkier substituents at the sulfonamide nitrogen reduce activity .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYieldApplication
Sulfonamide Formation2-Iodoaniline, PyridineN-Aryl sulfonamide83%Medicinal chemistry
Ester HydrolysisLiOH, THF/MeOHCarboxylic acid85%Prodrug synthesis
ChlorosulfonationClSO₃H, 0°CPolysulfonated derivative36%Functionalization
AlkylationNaHMDS, MeIα-Methylated ester60%Structure modulation
CyclizationDABCO, CCl₄Sulfonyl tetrahydropyran84%Heterocycle synthesis

This compound’s versatility in nucleophilic substitutions, hydrolyses, and cyclizations underscores its value in synthesizing bioactive molecules and complex heterocycles. Optimized protocols for sulfonamide formation (83% yield) and tetrahydropyran synthesis (84% yield) highlight its synthetic utility, while STS inhibition data validate its pharmacological relevance.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of sulfonamide compounds exhibit significant antiproliferative activity against various cancer cell lines, including pancreatic cancer. For instance, certain derivatives demonstrated half-maximal inhibitory concentration (IC50) values ranging from 0.23 to 11.4 mM against primary and gemcitabine-resistant pancreatic cancer cells, indicating their potential in overcoming drug resistance .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Research suggests that it can influence the expression of proteins involved in the epithelial-to-mesenchymal transition (EMT), which is critical in cancer metastasis .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of pathogens.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Table 1: Antimicrobial activity of this compound against selected microorganisms.

The compound's ability to inhibit both Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

Research has also indicated that this compound possesses antiviral properties, particularly against Chlamydia trachomatis. In vitro studies revealed that the compound significantly reduced the size and number of chlamydial inclusions in infected cells, suggesting a mechanism that may involve interference with viral replication or entry into host cells.

Safety and Toxicity Studies

Preliminary toxicity assessments have shown that this compound exhibits low toxicity towards human cells, with no significant mutagenic effects observed in model organisms like Drosophila melanogaster. Additionally, metabolic stability tests indicate that the compound remains stable under physiological conditions, making it a promising candidate for further therapeutic development.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Anticancer Studies : In one study, derivatives of this compound were found to possess selective activity against pancreatic cancer cells, indicating their potential as novel therapeutic agents.
  • Antimicrobial Studies : Another study demonstrated broad-spectrum antimicrobial activity, supporting its application in developing new antimicrobial agents.
  • Antiviral Activity : Research on its antiviral properties showed significant reductions in chlamydial infections, indicating a viable path for therapeutic development against sexually transmitted infections.

Mechanism of Action

The mechanism of action of methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxy group can undergo metabolic transformations, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and synthetic features of methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Synthesis Method (Reference) Applications/Potential Use
Methyl (5-chloro-2-methoxyphenyl)acetate C₁₀H₁₁ClO₃ 214.64 Cl (5-position), OCH₃ (2-position) Standard esterification Intermediate in organic synthesis
Methyl 2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetate C₁₆H₁₅ClO₃ 290.74 Biphenyl core, Cl (2-position), OCH₃ (5-position) Not specified Likely used in specialty chemicals
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate C₁₀H₁₁FO₃ ~198.14* F (2-position), OCH₃ (5-position) Not specified Agrochemical/pharmaceutical research
Methyl (2-chlorophenyl)acetate C₉H₉ClO₂ 184.5 Cl (2-position) Esterification of 2-chlorophenyl acid Organic synthesis intermediate
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate C₈H₉ClNO₅ 234.5 Furanone ring, Cl, OCH₃, amino group Michael addition-elimination Biologically active compounds

*Estimated based on molecular formula.

Key Observations:
  • Substituent Effects : The position and nature of substituents (e.g., Cl, F, OCH₃) significantly influence reactivity and applications. For example, the chlorosulfonyl group in the target compound is more reactive than simple chloro or fluoro substituents, enabling sulfonation reactions .
  • Molecular Complexity : Biphenyl (e.g., ) and heterocyclic derivatives (e.g., ) exhibit higher molecular weights and structural complexity, often correlating with specialized applications in pharmaceuticals or agrochemicals.

Biological Activity

Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H11ClO4S. The synthesis typically involves the reaction of 5-methoxy-2-aminophenol with chlorosulfonyl isocyanate followed by esterification with methyl acetate. This process yields a compound that exhibits various biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines. The compound exhibited cytotoxic effects, particularly against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.

Cell Line IC50 (µg/mL)
MCF-710.05 ± 0.05
HepG-24.12 ± 0.10

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways:

  • Enzyme Inhibition: The chlorosulfonyl group may facilitate interactions with enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Cycle Modulation: Preliminary studies indicate that the compound may affect cell cycle checkpoints, leading to enhanced apoptosis in cancer cells.

Case Studies

Several case studies have been documented regarding the use of this compound:

  • Study on Antimicrobial Efficacy: A recent study demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a new therapeutic agent in treating infections that are difficult to manage with existing antibiotics.
  • Cancer Cell Line Testing: In another investigation, researchers found that the compound's cytotoxicity was comparable to established chemotherapeutic agents like doxorubicin, indicating its potential role in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate, and how can reaction efficiency be optimized?

  • Answer : A multi-step approach is typically employed, starting with functionalization of the phenyl ring via sulfonation followed by esterification. Optimization can leverage Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, flow chemistry systems (e.g., continuous-flow reactors) improve reproducibility and reduce side reactions by precise control over reaction parameters . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the chlorosulfonyl intermediate before final esterification.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the ester, methoxy, and chlorosulfonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to detect trace impurities (<1%). X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated in studies of structurally related methoxyphenyl esters .

Q. What safety protocols are critical when handling this compound?

  • Answer : Due to the chlorosulfonyl group’s reactivity and potential toxicity, use a fume hood, nitrile gloves, and splash goggles. Avoid inhalation of dust/aerosols; store at –20°C under inert gas (argon) to prevent hydrolysis. Quench waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence nucleophilic substitution reactions, and what competing pathways might occur?

  • Answer : The chlorosulfonyl moiety acts as a strong electrophile, facilitating substitution with amines or thiols. However, competing hydrolysis (especially in aqueous media) can yield sulfonic acid derivatives. Kinetic studies using in situ IR or LC-MS are recommended to monitor intermediates. Steric hindrance from the adjacent methoxy group may reduce reactivity, necessitating elevated temperatures (80–100°C) or phase-transfer catalysts .

Q. How can discrepancies in reported reaction yields across studies be systematically addressed?

  • Answer : Contradictions often arise from differences in solvent purity, moisture levels, or catalytic residues. Replicate experiments under strictly anhydrous conditions (e.g., molecular sieves, Schlenk line) and characterize starting materials via elemental analysis. Statistical tools (e.g., ANOVA) can identify significant variables, as shown in flow chemistry optimizations . Cross-validate results using alternative synthetic routes (e.g., microwave-assisted synthesis) to isolate method-dependent artifacts.

Q. What computational methods can predict the compound’s reactivity in polymer or drug conjugate synthesis?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for sulfonyl chloride reactions, predicting regioselectivity. Molecular dynamics simulations assess stability in polymer matrices, particularly for ester-linked systems like those in specialty coatings . QSAR models can correlate substituent effects (e.g., methoxy position) with biological activity for drug delivery applications.

Methodological Notes

  • Synthesis Optimization : Use DoE to minimize byproducts in chlorosulfonation (e.g., over-sulfonation or ring chlorination) .
  • Data Contradictions : Always cross-reference crystallographic data (CCDC entries) with spectroscopic results to resolve structural ambiguities .
  • Advanced Characterization : Combine MALDI-TOF for polymer conjugate analysis and XPS to study surface interactions in material science applications .

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